"synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole"
"synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole"
An In-depth Technical Guide to the Synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole
Executive Summary
This guide provides a comprehensive overview of the synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole core is a privileged scaffold in numerous pharmaceuticals, and the strategic incorporation of a nitro group and a masked aldehyde functional group offers extensive opportunities for further molecular elaboration. This document details the underlying chemical principles, a robust experimental protocol, and critical insights into reaction optimization, targeting an audience of researchers, scientists, and professionals in organic synthesis and drug discovery.
Introduction: The Strategic Value of the Target Molecule
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The target molecule, 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, is a highly functionalized building block designed for versatility in synthetic campaigns.
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The 3-Nitro-1H-pyrazole Core: The nitro group at the 3-position is a powerful electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. It serves two primary roles: firstly, it directs the regioselectivity of N-alkylation, and secondly, it acts as a versatile synthetic handle that can be readily reduced to an amino group for subsequent derivatization.[1][3]
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The 1-(2,2-Diethoxyethyl) Substituent: This moiety is an acetal, which serves as a stable protecting group for an acetaldehyde fragment. Under mild acidic conditions, the acetal can be hydrolyzed to reveal a highly reactive aldehyde. This "masked" functionality allows for the execution of chemical transformations on other parts of the molecule without interference, providing a strategic advantage in multi-step syntheses.
This guide focuses on the most common and reliable method for its preparation: the direct N-alkylation of 3-nitropyrazole.
Retrosynthetic Analysis and Synthetic Strategy
The most logical approach to constructing the target molecule is through the formation of the N1-C bond. A retrosynthetic analysis reveals a straightforward disconnection to two commercially available or readily accessible starting materials: 3-nitropyrazole and an electrophilic 2,2-diethoxyethyl source.
Caption: Retrosynthetic pathway for the target molecule.
The core of the synthetic strategy is a nucleophilic substitution (SN2) reaction. The deprotonated 3-nitropyrazole acts as the nucleophile, attacking the electrophilic carbon of 2-bromo-1,1-diethoxyethane.
Mechanistic Insights: The Challenge of Regioselectivity
The N-alkylation of unsymmetrical pyrazoles like 3-nitropyrazole presents a significant challenge: regioselectivity. Alkylation can occur at either of the two nitrogen atoms (N1 or N2), potentially leading to a mixture of constitutional isomers that are often difficult to separate.[4]
The outcome of the reaction is governed by a delicate interplay of steric, electronic, and solvent effects.[4]
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Electronic Effects: The electron-withdrawing nitro group at the C3 position decreases the electron density and nucleophilicity of the adjacent N2 atom. This electronically disfavors alkylation at N2, making the more distant N1 atom the more nucleophilic and preferred site of attack.
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Steric Hindrance: The substituent at the C3 position can sterically hinder the approach of the alkylating agent to the N2 atom, further favoring alkylation at the less encumbered N1 position.[4]
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Reaction Conditions: The choice of base and solvent is critical for maximizing the yield of the desired N1 isomer. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the pyrazole without causing side reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base, leaving a "naked" and highly reactive pyrazolate anion, which promotes a clean SN2 reaction.[4][5]
Caption: Factors influencing N1 vs. N2 regioselectivity.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole on a laboratory scale.
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS No. | Supplier Recommendation |
| 3-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 26621-44-3 | CymitQuimica, MedchemExpress |
| 2-Bromo-1,1-diethoxyethane | C₆H₁₃BrO₂ | 197.07 | 2032-35-1 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 584-08-7 | Standard suppliers |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 68-12-2 | Standard suppliers |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Standard suppliers |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | 7647-14-5 | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Standard suppliers |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Standard suppliers |
Synthesis Workflow
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
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Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitropyrazole (1.13 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
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Solvent Addition: Add 25 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension for 15 minutes at room temperature to ensure good mixing.
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Addition of Electrophile: Add 2-bromo-1,1-diethoxyethane (1.5 mL, 10.5 mmol, 1.05 eq) dropwise to the stirring suspension.
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Reaction: Heat the reaction mixture to 65 °C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent until the starting 3-nitropyrazole spot is consumed.
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Work-up:
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]
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Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF.[6]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc in Hexane) to afford 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole as a pure compound.
Characterization of the Final Product
The identity and purity of the synthesized 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole should be confirmed by standard analytical techniques.
| Property | Data |
| Molecular Formula | C₉H₁₅N₃O₄[7] |
| Molecular Weight | 229.23 g/mol [7] |
| Appearance | Expected to be a pale yellow oil or solid |
| ¹H NMR (CDCl₃) | Predicted shifts: δ ~7.5 (d, 1H, pyrazole-H), ~6.9 (d, 1H, pyrazole-H), ~4.8 (t, 1H, CH(OEt)₂), ~4.3 (t, 2H, N-CH₂), ~3.6 (m, 4H, O-CH₂), ~1.2 (t, 6H, CH₃) ppm. |
| ¹³C NMR (CDCl₃) | Predicted shifts: δ ~155 (C-NO₂), ~135 (CH), ~110 (CH), ~101 (CH(OEt)₂), ~63 (O-CH₂), ~55 (N-CH₂), ~15 (CH₃) ppm. |
| Mass Spec (ESI+) | m/z = 230.11 [M+H]⁺, 252.09 [M+Na]⁺ |
Troubleshooting and Optimization
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Problem: Low yield or incomplete reaction.
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Cause: Insufficient reaction time or temperature; moisture in the reaction.
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Solution: Ensure all reagents and glassware are anhydrous. The reaction can be heated to a slightly higher temperature (e.g., 80 °C) or run for a longer duration (24 h). Confirm the quality of the alkylating agent, as it can degrade over time.
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Problem: Formation of a significant amount of the N2-isomer.
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Cause: While electronically and sterically disfavored, some N2-alkylation can occur, especially if reaction conditions are not optimal.
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Solution: The described conditions (K₂CO₃ in DMF) strongly favor N1-alkylation.[4] If isomer separation is problematic, ensure the reaction temperature does not exceed 80 °C, as higher temperatures can sometimes reduce regioselectivity. Careful column chromatography is essential for separating the isomers.
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Conclusion
The N-alkylation of 3-nitropyrazole with 2-bromo-1,1-diethoxyethane provides a reliable and efficient route to 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole. By carefully controlling the reaction conditions, particularly the choice of base and solvent, the synthesis can be directed to selectively yield the desired N1-substituted regioisomer. The resulting product is a valuable synthetic intermediate, possessing two distinct and orthogonal functional handles—the nitro group and the masked aldehyde—for the development of complex molecular architectures for pharmaceutical and materials science applications.
References
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- Sukhanova, A. G., et al. (2023). REACTIONS OF 3-NITRO-1,2,4-TRIAZOLES WITH ALKYLATING AGENTS. 6. ALKYLATION OF A NEUTRAL HETEROCYCLE BY ALCOHOLS IN ACID MEDIA.
- MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
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- Unibo. (n.d.). Organocatalytic Enantioselective Alkylation of Aldehydes with [Fe(bpy)3]Br2 Catalyst and Visible Light.
- Macmillan Group - Princeton University. (n.d.). Enantioselective Aldehyde r-Nitroalkylation via Oxidative Organocatalysis.
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